Levobunolol Hydrochloride

Description

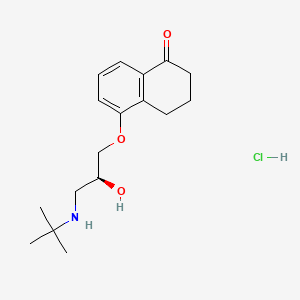

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTDOBSIBZKFCP-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020777 | |

| Record name | Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-14-7 | |

| Record name | Levobunolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27912-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalene-1(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUNOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90S49LDHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levobunolol Hydrochloride in the Trabecular Meshwork

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levobunolol (B1674948) hydrochloride is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of open-angle glaucoma and ocular hypertension. Its primary mechanism of action is the reduction of aqueous humor production by blocking beta-adrenergic receptors in the ciliary body, which leads to a significant decrease in intraocular pressure (IOP).[1][2][3][4] A secondary, less definitively characterized mechanism involves an increase in aqueous humor outflow through the trabecular meshwork (TM). This technical guide provides a comprehensive examination of the molecular interactions and cellular signaling pathways through which levobunolol is understood to influence the trabecular meshwork, thereby contributing to its overall ocular hypotensive effect. This document synthesizes current research, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for research and development professionals.

Introduction: The Role of the Trabecular Meshwork in Aqueous Humor Outflow

The trabecular meshwork is a specialized, multi-layered tissue located in the iridocorneal angle of the eye. It is the primary site of aqueous humor drainage, accounting for 70-95% of total outflow in a healthy eye.[5] The TM's intricate structure of beams, sheets, and extracellular matrix (ECM) provides resistance to aqueous humor outflow, which is a critical determinant of intraocular pressure.[6][7][8] The contractility and cellular integrity of TM cells, as well as the composition and organization of the surrounding ECM, are key factors in regulating this resistance.[7][9][10] Pathological changes in the TM, such as increased stiffness, altered ECM deposition, and cytoskeletal rearrangements, are associated with increased outflow resistance and the elevated IOP characteristic of primary open-angle glaucoma.[7][8][9][10]

Levobunolol's Interaction with Beta-Adrenergic Receptors in the Trabecular Meshwork

The human trabecular meshwork expresses a predominance of beta-2 adrenergic receptors on its endothelial cells.[11] While the primary IOP-lowering effect of beta-blockers like levobunolol is attributed to reduced aqueous humor production, their interaction with these TM receptors is also of significant interest.

Levobunolol is a non-cardioselective beta-adrenoceptor blocking agent, equipotent at both beta-1 and beta-2 receptors.[1] The levo-isomer is significantly more potent in its beta-blocking activity than its dextro counterpart. As a competitive antagonist, levobunolol binds to beta-adrenergic receptors in the TM, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

The downstream effects of this blockade on trabecular outflow are complex and not as fully elucidated as the effects of beta-agonists. Beta-agonist stimulation is known to increase outflow facility, likely through TM relaxation.[11] The effect of an antagonist is less direct. While some studies suggest that beta-blockade alone has no significant effect on outflow facility, others indicate a potential for a modest increase.[11][12] One hypothesis is that by blocking beta-2 receptors, levobunolol may modulate the tone of the TM cells, leading to changes in the tissue's architecture that reduce resistance to aqueous humor outflow.

Signaling Pathways in the Trabecular Meshwork

The regulation of trabecular meshwork cell contractility and extracellular matrix remodeling is governed by complex signaling pathways. While the direct signaling cascade of levobunolol in the TM is an area of ongoing research, the general beta-adrenergic signaling pathway provides a framework for understanding potential mechanisms.

As an antagonist, levobunolol blocks the initial step of this pathway at the beta-2 adrenergic receptor. The prevailing theory for beta-agonist-induced outflow increase is that the resulting rise in intracellular cAMP and PKA activation leads to the inhibition of the RhoA/ROCK pathway and activation of myosin light chain phosphatase, causing TM cell relaxation and increased outflow.[13] The mechanism for a beta-blocker is less direct and may involve modulation of basal cellular tone or interaction with other signaling pathways that influence TM cell contractility and ECM dynamics.

Quantitative Data on the Effects of Levobunolol

The clinical efficacy of levobunolol is well-documented, primarily through its robust effect on IOP reduction. Its direct impact on trabecular outflow facility is more challenging to isolate and quantify.

Table 1: Effect of Levobunolol on Intraocular Pressure (IOP)

| Study | Drug Concentration | Baseline IOP (mmHg) | IOP Reduction | Duration of Action | Patient Population |

| Geyer et al. (1988)[14][15] | 0.5% & 1% | Not specified | > 8.8 mmHg | Up to 4 years | Ocular hypertension/Glaucoma |

| Partamian et al. (1983)[4] | 1% & 2% | Not specified | Significant decrease for up to 12 hours | Single dose | Ocular hypertension |

| Cinotti et al. (1985)[16] | 0.5% | Not specified | > 8 mmHg at 2 hours, > 9 mmHg over 1 month | 1 month | Open-angle glaucoma/Ocular HTN |

| Bosem et al. (1992)[17] | 0.5% | 26.0 ± 5.1 | 28.3% decrease | 2 hours | Glaucoma |

| Bosem et al. (1992)[17] | 0.5% | 20.2 ± 3.6 | 29.6% decrease | 2 hours | Healthy individuals |

| Long et al. (1985)[18] | 0.5% & 1% | 26-27 | 6.8 - 7.6 mmHg | 15 months | Ocular hypertension/Glaucoma |

Table 2: Effect of Levobunolol on Aqueous Humor Dynamics

| Study | Drug Used in Conjunction | Measured Parameter | Baseline Value | Value After Treatment | Change |

| Hayashi et al. (1989)[19] | Pilocarpine | Trabecular Outflow Facility | 0.17 ± 0.14 µL/min/mmHg (vehicle) | 0.42 ± 0.16 µL/min/mmHg (pilocarpine-treated) | +147% |

| Bosem et al. (1992)[17] | None | Ocular Pulsatile Flow | 482.1 ± 133.3 µL/minute (glaucomatous eyes) | 548.5 ± 180.3 µL/minute | +13.3% |

| Bosem et al. (1992)[17] | None | Ocular Pulsatile Flow | 457.6 ± 178.2 µL/minute (healthy eyes) | 528.0 ± 223.8 µL/minute | +12.3% |

Note: In the Hayashi et al. study, levobunolol was administered to decrease aqueous humor flow to facilitate the measurement of outflow facility in pilocarpine-treated eyes, so the change is not solely attributable to levobunolol.

Experimental Protocols

Investigating the mechanism of action of levobunolol in the trabecular meshwork involves a variety of specialized in vitro and ex vivo techniques.

Human Trabecular Meshwork (HTM) Cell Culture

Protocol:

-

Tissue Procurement: Obtain human donor corneoscleral rims from an eye bank, ensuring compliance with ethical guidelines.

-

Dissection: Under a dissecting microscope, carefully remove the iris and ciliary body to expose the trabecular meshwork.

-

Explantation: Excise strips of the trabecular meshwork and place them in a culture dish pre-coated with a cell adhesion-promoting substrate like gelatin or fibronectin.

-

Cell Culture: Culture the explants in a specialized trabecular meshwork cell medium (TMCM) containing basal medium, fetal bovine serum, and growth supplements. Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

-

Cell Migration and Proliferation: Allow the HTM cells to migrate from the explants and proliferate on the culture dish surface.

-

Passaging: Once confluent, detach the cells using trypsin-EDTA and re-plate them in new culture vessels for expansion.

-

Characterization: Confirm the identity and purity of the HTM cell cultures by observing their characteristic morphology and testing for the expression of specific markers.

Anterior Segment Perfusion for Outflow Facility Measurement

References

- 1. Ch 7 Medical Treatment of Glaucoma. A Patient's Guide to Glaucoma [eyerounds.org]

- 2. Pharmacogenetics of ophthalmic topical β-blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betagan, AKBeta (levobunolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. drugs.com [drugs.com]

- 5. Morphological changes in the trabecular meshwork and Schlemm’s canal after treatment with topical intraocular pressure-lowering agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular Matrix in the Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Frontiers | Extracellular Matrix Stiffness and TGFβ2 Regulate YAP/TAZ Activity in Human Trabecular Meshwork Cells [frontiersin.org]

- 11. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ophthalmology360.com [ophthalmology360.com]

- 13. Effect of Elevated Intracellular cAMP Levels on Actomyosin Contraction in Bovine Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Levobunolol compared with timolol: a four-year study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Levobunolol compared with timolol: a four-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A clinical evaluation of the effects of topically applied levobunolol and timolol on increased intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Short-term effects of levobunolol on ocular pulsatile flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Levobunolol compared with timolol for the long-term control of elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trabecular outflow facility determined by fluorophotometry in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Levobunolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol (B1674948) hydrochloride is a non-selective beta-adrenergic receptor antagonist renowned for its efficacy in reducing intraocular pressure (IOP). This technical guide provides a comprehensive overview of the pharmacological profile of Levobunolol hydrochloride, designed for researchers, scientists, and professionals in drug development. The document details its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction

This compound is the levorotatory isomer of bunolol (B1668053) and a potent non-selective beta-adrenoceptor antagonist.[1][2] It is primarily used in ophthalmic solutions for the management of chronic open-angle glaucoma and ocular hypertension.[3][4] Its therapeutic effect is primarily attributed to the reduction of aqueous humor production, which in turn lowers intraocular pressure, a major risk factor for glaucomatous optic neuropathy.[1][5] This guide delves into the core pharmacological characteristics of this compound, offering a technical resource for research and development.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors.[2] In the eye, these receptors are located on the ciliary body epithelium. Stimulation of these receptors by endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, leads to the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6] This signaling cascade promotes the production of aqueous humor.

By antagonizing these receptors, this compound inhibits the activation of adenylyl cyclase, thereby decreasing cAMP levels and reducing the rate of aqueous humor secretion.[6] This reduction in aqueous humor inflow into the anterior chamber of the eye leads to a decrease in intraocular pressure.[1][5]

Signaling Pathway of this compound

Pharmacological Data

Receptor Binding Affinity

This compound is a non-selective beta-adrenergic antagonist, demonstrating high affinity for both β1 and β2 receptors.

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| Beta-1 Adrenergic Receptor | Levobunolol | 0.39 | Rabbit | [7] |

| Beta-2 Adrenergic Receptor | Levobunolol | 0.36 | Rabbit | [7] |

Table 1: Receptor Binding Affinity of this compound

Pharmacokinetics (Ophthalmic Administration)

Following topical administration to the eye, this compound is absorbed and exerts its effects locally. A portion of the dose can be systemically absorbed.

| Parameter | Value | Species | Notes | Reference |

| Onset of Action | Within 1 hour | Human | - | [1] |

| Peak Effect | 2 - 6 hours | Human | - | [1] |

| Duration of Action | Up to 24 hours | Human | - | [1] |

| Peak Plasma Concentration (Cmax) | 1.60 ng/mL | Rabbit | 1 hour after instillation of 0.5% solution | [7] |

| Aqueous Humor Concentration | 750.89 ng/mL | Rabbit | 1 hour after instillation of 0.5% solution | [7] |

| Trough Aqueous Humor Concentration | 43.38 ng/mL | Rabbit | 12 hours after instillation of 0.5% solution | [7] |

| Metabolism | - | Rabbit | Metabolized to the equipotent dihydrobunolol (B1214544) in ocular tissues. | [8] |

Table 2: Pharmacokinetic Parameters of Ophthalmic this compound

Pharmacodynamics & Clinical Efficacy

Clinical studies have consistently demonstrated the efficacy of this compound in lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension.

| Study Reference | Drug Concentration & Dosing | Duration | Mean IOP Reduction | Percentage IOP Reduction |

| The Levobunolol Study Group (1985) | 0.5% and 1% twice daily | 2 years | 6 - 8 mmHg | ~27% |

| Wandel et al. (1988) | 0.25% once daily | 3 months | - | 24% in 72% of patients |

| The Levobunolol Study Group (1989) | 0.5% and 1% twice daily | 4 years | 7.1 - 7.2 mmHg | - |

| Geyer et al. (1990) | 0.5% and 1% once daily | 3 months | 6.5 - 7.0 mmHg | - |

| Long et al. (1985) | 0.5% and 1% twice daily | 15 months | 8 - 8.2 mmHg | - |

Table 3: Summary of Clinical Efficacy of this compound in Lowering Intraocular Pressure

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for β-adrenergic receptors.

Materials and Reagents:

-

Cell membranes expressing β1 or β2 adrenergic receptors (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol)

-

This compound (unlabeled competitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash Buffer (ice-cold)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Radioligand and assay buffer.

-

Non-specific Binding wells: Radioligand and a high concentration of a non-labeled beta-blocker (e.g., propranolol).

-

Competition wells: Radioligand and varying concentrations of this compound.

-

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol describes a method to assess the functional antagonism of this compound by measuring its effect on intracellular cAMP levels.

Materials and Reagents:

-

Cells expressing β-adrenergic receptors (e.g., A431 cells)

-

This compound

-

Isoproterenol (a beta-agonist)

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

-

Plate reader

Procedure:

-

Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol) to induce cAMP production.

-

Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer.

-

cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

In Vivo Measurement of Intraocular Pressure in Rabbits

This protocol details the measurement of IOP in rabbits following topical administration of this compound.

Materials and Reagents:

-

New Zealand White rabbits

-

This compound ophthalmic solution (e.g., 0.5%)

-

Vehicle control solution

-

Tonometer (e.g., Tono-Pen, TonoVet)

-

Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

Procedure:

-

Acclimatization: Acclimatize the rabbits to the laboratory environment and handling procedures.

-

Baseline IOP Measurement: Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer. A topical anesthetic may be applied to the cornea prior to measurement.

-

Drug Administration: Instill a single drop of this compound ophthalmic solution into one eye (the treated eye) and the vehicle solution into the contralateral eye (the control eye).

-

Post-treatment IOP Measurement: Measure the IOP in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Compare the IOP reduction in the Levobunolol-treated eyes to the control eyes to determine the drug's efficacy.

Conclusion

This compound is a well-characterized, potent, non-selective beta-adrenergic antagonist with a primary application in the topical treatment of glaucoma and ocular hypertension. Its mechanism of action, involving the blockade of beta-adrenergic receptors in the ciliary body and subsequent reduction of aqueous humor production, is well-established. The pharmacokinetic and pharmacodynamic data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of ophthalmology. The provided workflows and signaling pathway diagrams offer a clear visual aid for understanding the complex processes involved in the pharmacological action and evaluation of this compound.

References

- 1. Levobunolol. A beta-adrenoceptor antagonist effective in the long-term treatment of glaucoma. The Levobunolol Study Group (Appended) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A bifunctional Gαi/Gαs modulatory peptide that attenuates adenylyl cyclase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levobunolol vs timolol for open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levobunolol. A four-year study of efficacy and safety in glaucoma treatment. The Levobunolol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glaucoma treatment with once-daily levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Ophthalmic beta-blockers: determination of plasma and aqueous humor levels by a radioreceptor assay following multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ocular metabolism of levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Levobunolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Levobunolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist primarily used in the management of glaucoma. This document delves into its structural features, stereochemical properties, and the analytical methodologies used for its characterization, and details its mechanism of action within the beta-adrenergic signaling pathway.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the levorotatory enantiomer of bunolol (B1668053). Its chemical name is (–)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride. The presence of a single chiral center dictates its stereospecific interactions with adrenergic receptors and its pharmacological activity.

The key structural features include a naphthalenone moiety linked to a side chain containing a secondary amine and a hydroxyl group. This specific arrangement is crucial for its antagonist activity at beta-adrenergic receptors.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₂₆ClNO₃ | [1][2] |

| Molecular Weight | 327.85 g/mol | [1][3][4] |

| CAS Number | 27912-14-7 | [1][4][5] |

| Appearance | Fine, white to off-white crystalline powder | [6] |

| Melting Point | Approximately 209 °C | [6] |

| pKa | Approximately 9.32 | [6] |

| Solubility (at 25°C) | > 300 mg/mL in Distilled Water24 mg/mL in Absolute Ethanol | [6] |

| IUPAC Name | 5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | [1][2][6] |

Stereochemistry

The pharmacological activity of bunolol resides almost exclusively in its (S)-(-)-enantiomer, known as levobunolol. The dextrorotatory (R)-(+)-enantiomer is significantly less active as a beta-blocker. Levobunolol is reported to be approximately 60 times more potent than its dextro isomer in its beta-blocking activity.

The stereochemistry of Levobunolol is defined by the chiral center at the carbon atom bearing the hydroxyl group in the propanolamine (B44665) side chain. The absolute configuration of this chiral center is (S), as designated by the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of this compound with the (S) chiral center indicated.

Experimental Protocols for Stereochemical Determination

The determination of the enantiomeric purity of this compound is critical for ensuring its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and reliable method for this purpose.

Chiral HPLC Method for Enantiomeric Purity

This protocol is a representative method for the chiral separation of bunolol enantiomers, adaptable for Levobunolol.

-

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

Chiral Stationary Phase Column (e.g., Chiralcel OD-H, 25 cm x 4.6 mm, 5.0 µm)

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 95:5:0.1 (v/v/v). The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

-

-

Sample Preparation:

-

Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Prepare a solution of the racemic bunolol hydrochloride to verify the separation of the two enantiomers.

-

Filter the sample solutions through a 0.45 µm filter before injection.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the racemic mixture to confirm the resolution of the (R) and (S) enantiomers.

-

Inject the this compound sample and record the chromatogram.

-

The enantiomeric purity is determined by calculating the area percentage of the Levobunolol peak relative to the total area of both enantiomer peaks.

-

Caption: Workflow for the determination of enantiomeric purity by Chiral HPLC.

Mechanism of Action and Signaling Pathway

Levobunolol is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. In the eye, this blockade leads to a reduction in the production of aqueous humor by the ciliary body, which in turn lowers intraocular pressure.

The beta-adrenergic signaling pathway is initiated by the binding of an agonist (like epinephrine) to the beta-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the Gs alpha subunit of the associated G-protein, which then stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a physiological response.

Levobunolol acts as a competitive antagonist, binding to the beta-adrenergic receptor and preventing the binding of endogenous catecholamines, thereby inhibiting this signaling cascade.

Caption: Simplified beta-adrenergic signaling pathway showing inhibition by Levobunolol.

References

- 1. jocpr.com [jocpr.com]

- 2. longdom.org [longdom.org]

- 3. Chiral separation and detection enhancement of propranolol using automated pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. sfera.unife.it [sfera.unife.it]

- 6. mdpi.com [mdpi.com]

In Vitro vs. In Vivo Effects of Levobunolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobunolol (B1674948) hydrochloride is a non-selective beta-adrenergic receptor antagonist widely utilized in the topical treatment of glaucoma and ocular hypertension.[1][2][3][4] Its primary therapeutic effect lies in the reduction of intraocular pressure (IOP), a major risk factor for the progression of glaucomatous optic neuropathy.[5][6] This technical guide provides an in-depth comparison of the in vitro and in vivo effects of Levobunolol hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action

This compound is a potent, non-cardioselective beta-adrenoceptor blocking agent, demonstrating equipotent activity at both beta-1 and beta-2 receptors.[6][7] The levo-isomer is significantly more potent in its beta-blocking activity than its dextro counterpart.[6] The primary mechanism for its IOP-lowering effect is a reduction in the production of aqueous humor by the ciliary body.[5] This is achieved through the blockade of beta-adrenergic receptors on the ciliary epithelium, which in turn inhibits the downstream signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP) that stimulates aqueous humor secretion.[4][8]

In Vitro Effects of this compound

In vitro studies are crucial for elucidating the direct molecular and cellular effects of a drug, independent of systemic physiological influences. For Levobunolol, these studies have focused on receptor binding, effects on isolated ocular tissues, and cellular signaling pathways.

Quantitative In Vitro Data

| Parameter | Value | Experimental System | Reference |

| Beta-Adrenergic Receptor Binding | |||

| IC50 (nonselective) | 48 µM | Not specified | [9] |

| Affinity (β1 and β2) | Nearly equal affinity, similar to propranolol | Competitive radioligand binding assay | [7] |

| Vasodilation of Isolated Rabbit Ciliary Artery | |||

| EC50 (Histamine-induced contraction) | 20.6 ± 16.3 µM | Isometric tension recording | [1] |

| EC50 (High-K+ solution-induced contraction) | 80.3 ± 12.6 µM | Isometric tension recording | [1] |

| Metabolism in Rabbit Cornea Organ Culture | |||

| Vmax (Dihydrobunolol formation) | 13.2 nmol/min/gm of cornea | Organ culture | [10] |

| Km (Dihydrobunolol formation) | 1.48 mM | Organ culture | [10] |

Experimental Protocols

A competitive radioligand binding assay is utilized to determine the affinity of Levobunolol for beta-adrenergic receptors. The general protocol involves:

-

Membrane Preparation: Isolation of cell membranes expressing beta-adrenergic receptors from a suitable source (e.g., cultured cells or tissue homogenates).

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to beta-adrenergic receptors (e.g., ³H-dihydroalprenolol) and varying concentrations of unlabeled Levobunolol.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of Levobunolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the drug for the receptor.

This protocol assesses the direct effect of Levobunolol on vascular tone in a key ocular blood vessel:

-

Tissue Preparation: Ciliary arteries are dissected from rabbit eyes and mounted in a myograph system, which allows for the measurement of isometric tension.

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as a high-potassium solution, histamine, or phenylephrine, to establish a stable baseline tone.[1][2]

-

Drug Application: Cumulative concentrations of Levobunolol are added to the organ bath.

-

Tension Measurement: Changes in isometric tension are continuously recorded. A decrease in tension indicates vasodilation.

-

Data Analysis: Dose-response curves are constructed to determine the concentration of Levobunolol that produces 50% of the maximal relaxation (EC50).[1]

Signaling Pathway

Caption: Levobunolol's mechanism of action at the ciliary epithelium.

In Vivo Effects of this compound

In vivo studies, including clinical trials in humans and studies in animal models, are essential to understand the therapeutic efficacy, pharmacokinetics, and systemic effects of a drug in a whole organism.

Quantitative In Vivo Data

| Study Duration | Levobunolol Concentration | Dosing Frequency | Mean IOP Decrease from Baseline (mmHg) | Reference |

| 2 years | 0.5% | Twice daily | 6.87 - 7.81 | [5] |

| 12 months | 0.25% | Twice daily | 5.1 | [5] |

| 3 months | 0.5% | Once daily | 7.0 | [5] |

| 3 months | 0.25% | Twice daily | 6.2 | [11] |

| 3 months | 0.5% | Twice daily | 6.0 | [11] |

| 24 hours (single dose) | 0.5% | Single dose | > 8 (max effect at 2 hrs), ≥ 2 (at 24 hrs) | [12] |

| 1 month | 0.5% & 1% | Twice daily | > 9 | [12] |

| Dose-response (single drop) | 0.3% & 0.6% | Single dose | Significant decrease at 1, 2, & 4 hours | [13] |

| Dose-response (single drop) | 1% & 2% | Single dose | Significant decrease at 1, 2, 4, 6, 8, & 12 hours | [13] |

| Animal Model | Parameter | Value | Reference |

| Albino Rabbit | Pharmacokinetics (single 0.5% drop) | [14] | |

| Levobunolol + DHB concentration in aqueous humor | Higher than timolol (B1209231) | [14] | |

| Levobunolol + DHB concentration in iris-ciliary body | Comparable to timolol | [14] | |

| Levobunolol + DHB concentration in choroid-retina & optic nerve | Lower than timolol | [14] |

Experimental Protocols

Rabbit models are frequently used to study the efficacy of IOP-lowering drugs:

-

Animal Model: New Zealand White rabbits are commonly used. Ocular hypertension can be induced through various methods, such as the injection of alpha-chymotrypsin into the posterior chamber or laser photocoagulation of the trabecular meshwork.[15] A transient model can also be established using an oculopressor.[16]

-

Drug Administration: A single drop of this compound ophthalmic solution (e.g., 0.5%) is instilled into the conjunctival sac of the rabbit's eye.

-

IOP Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer calibrated for rabbits, such as a Tono-Pen or a rebound tonometer.[17][18] For continuous monitoring, telemetric devices can be implanted.[17]

-

Data Analysis: The change in IOP from baseline is calculated to determine the drug's efficacy.

This protocol is used to determine the pharmacokinetic profile of Levobunolol in ocular tissues:

-

Sample Collection: Following topical administration of Levobunolol, aqueous humor samples are collected from rabbit eyes at predetermined time points.

-

Sample Preparation: The aqueous humor samples are processed, which may involve protein precipitation and extraction of the drug and its metabolites.

-

LC-MS Analysis: The prepared samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the concentrations of Levobunolol and its active metabolite, dihydrobunolol (B1214544).[14]

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Experimental Workflow

Caption: Workflow for in vivo evaluation of Levobunolol.

Comparison of In Vitro and In Vivo Effects

| Feature | In Vitro | In Vivo |

| Primary Focus | Direct cellular and molecular mechanisms | Therapeutic efficacy and systemic effects in a whole organism |

| Key Findings | - Non-selective beta-adrenergic receptor antagonist.- Induces vasodilation in isolated ciliary arteries.[1][2]- Metabolized to dihydrobunolol in corneal tissue.[10] | - Significantly reduces IOP in humans and animals.[5][11][12][13]- Systemic absorption can lead to decreased heart rate and blood pressure.[5]- Demonstrates a favorable pharmacokinetic profile in ocular tissues.[14] |

| Advantages | - Controlled environment, allowing for the study of direct drug effects.- Elucidation of specific molecular targets and signaling pathways. | - Provides data on therapeutic efficacy in a disease state.- Assesses the overall safety profile, including potential systemic side effects.- Determines the pharmacokinetic and pharmacodynamic properties in a living system. |

| Limitations | - May not fully recapitulate the complex physiological environment of the eye.- Does not account for drug metabolism and distribution in the whole organism. | - More complex and variable due to individual physiological differences.- Systemic effects can influence the observed ocular response. |

Conclusion

This technical guide has provided a comprehensive overview of the in vitro and in vivo effects of this compound. The in vitro data clearly establishes its mechanism of action as a non-selective beta-adrenergic antagonist, leading to a reduction in the cellular processes responsible for aqueous humor production. The in vivo findings from extensive clinical trials and animal studies confirm its efficacy in lowering intraocular pressure, establishing it as a cornerstone in the management of glaucoma and ocular hypertension. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of ophthalmology and drug development, facilitating a deeper understanding of this important therapeutic agent.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Vasodilatory mechanism of levobunolol on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levobunolol | C17H25NO3 | CID 39468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pi.bausch.com [pi.bausch.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Aqueous humor dynamics in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Ocular metabolism of levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of concentration-time profiles of levobunolol and timolol in anterior and posterior ocular tissues of albino rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Levobunolol Hydrochloride: A Technical Guide to its Affinity for Beta-1 and Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Levobunolol Hydrochloride's binding affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors. Levobunolol is a non-selective beta-adrenergic antagonist, demonstrating high affinity for both receptor subtypes. This document details the quantitative binding data, the experimental protocols used to determine these affinities, and the associated signaling pathways.

Quantitative Receptor Affinity Data

The binding affinity of this compound for β1 and β2 adrenergic receptors is a critical determinant of its pharmacological activity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

| Compound | Receptor Subtype | Tissue/Cell Source | Radioligand | Affinity (Ki) |

| Levobunolol | Beta-1 | Not Specified | Not Specified | 0.39 nM |

| Levobunolol | Beta-2 | Not Specified | Not Specified | 0.36 nM |

Data compiled from a radioreceptor assay.[1]

As the data indicates, Levobunolol exhibits nearly identical and potent affinity for both β1 and β2 receptors, confirming its non-selective profile.[1]

Experimental Protocols

The determination of Levobunolol's receptor affinity is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled drug (the competitor, in this case, Levobunolol) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Protocol: Competitive Radioligand Binding Assay for β1 and β2 Adrenergic Receptors

1. Membrane Preparation:

-

Objective: To isolate cell membranes containing the β1 and β2 adrenergic receptors.

-

Procedure:

-

Tissues rich in the target receptors (e.g., turkey erythrocytes for β1 and rat erythrocytes or lung tissue for β2) are homogenized in a cold buffer solution.[1]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

2. Radioligand Binding Assay:

-

Objective: To determine the Ki of Levobunolol for β1 and β2 receptors.

-

Materials:

-

Membrane preparation containing β1 or β2 receptors.

-

Radioligand: Typically [3H]-dihydroalprenolol (DHA), a non-selective beta-adrenergic antagonist.[1]

-

Unlabeled competitor: this compound in a range of concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

A fixed concentration of the radioligand ([3H]-DHA) is incubated with the membrane preparation in the absence (total binding) or presence of increasing concentrations of unlabeled Levobunolol.

-

A separate set of tubes containing the radioligand and a high concentration of a non-specific ligand is used to determine non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]

-

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[1]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

3. Data Analysis:

-

Objective: To calculate the IC50 and Ki values for Levobunolol.

-

Procedure:

-

The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the Levobunolol concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of Levobunolol that inhibits 50% of the specific radioligand binding.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Mechanism of Action

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist (like epinephrine (B1671497) or norepinephrine), initiate intracellular signaling cascades. Levobunolol, as an antagonist, blocks these pathways.

Beta-1 Adrenergic Receptor Signaling Pathway

Beta-1 adrenergic receptors are predominantly coupled to the Gs (stimulatory) G-protein. Their activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Caption: Beta-1 adrenergic receptor signaling pathway and its inhibition by Levobunolol.

Beta-2 Adrenergic Receptor Signaling Pathway

Beta-2 adrenergic receptors can couple to both Gs and Gi (inhibitory) G-proteins, leading to more complex signaling outcomes. The primary pathway involves Gs activation, similar to β1 receptors.

Caption: Beta-2 adrenergic receptor signaling pathways and their inhibition by Levobunolol.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the Ki value of a competitive antagonist like Levobunolol using a radioligand binding assay.

Caption: Workflow for determining the Ki of Levobunolol via competitive radioligand binding.

References

Physicochemical Properties of Levobunolol Hydrochloride: An In-depth Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and bioavailability in ophthalmic formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering critical data and detailed experimental methodologies to support formulation development, quality control, and regulatory submissions.

Chemical and Physical Properties

This compound is the hydrochloride salt of the levo-isomer of bunolol. It presents as a fine, white to off-white crystalline powder that is odorless and has a bitter taste.[1]

Table 1: Chemical and Physical Data of this compound

| Property | Value | Reference |

| Chemical Name | (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride | [2] |

| Molecular Formula | C₁₇H₂₅NO₃ · HCl | [1] |

| Molecular Weight | 327.85 g/mol | [1] |

| CAS Number | 27912-14-7 | [2] |

| Appearance | Fine, white to off-white crystalline powder | |

| Melting Point | 209°C to 211°C | [3] |

| pKa | Approximately 9.32 |

Solubility Profile

The aqueous solubility of this compound is a critical parameter for the formulation of ophthalmic solutions. It is freely soluble in water and methanol, and slightly soluble in ethanol.[3]

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Methanol | Soluble | [3] |

| Ethanol | Slightly Soluble | [3] |

Partition Coefficient (Log P)

The partition coefficient is a measure of a drug's lipophilicity and its ability to permeate biological membranes. The Log P value for Levobunolol has been reported to be 2.4, indicating a moderate degree of lipophilicity.

Stability Profile

The stability of this compound is a crucial factor in ensuring the safety and efficacy of its ophthalmic formulations. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions. Ophthalmic solutions of this compound have a shelf-life pH range of 5.5 to 7.5.[2]

Mechanism of Action and Signaling Pathway

This compound is a non-cardioselective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[3] In the eye, beta-2 adrenergic receptors are predominant in the ciliary body, which is responsible for the production of aqueous humor.[3] By blocking these receptors, this compound reduces the production of aqueous humor, thereby lowering intraocular pressure.[3] This is the primary mechanism for its therapeutic effect in glaucoma.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of this compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-4 mm.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound

-

Purified water

-

Conical flasks with stoppers

-

Shaking incubator or water bath with shaker

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of purified water in a conical flask.

-

Equilibration: The flask is securely stoppered and placed in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. A portion of the suspension is then centrifuged to further separate the solid and liquid phases.

-

Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus and Reagents:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Beaker

-

This compound

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of purified water.

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of NaOH, adding the titrant in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Partition Coefficient (Log P) Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient of Levobunolol.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate (B84403) buffer pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and water (or buffer) are shaken together for 24 hours to ensure mutual saturation. The phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a predetermined period to allow for partitioning of the drug between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be used to aid separation.

-

Quantification: The concentration of Levobunolol in each phase is determined using a validated analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the unionized drug in the n-octanol phase to that in the aqueous phase. Log P is the logarithm of this value.

Stability-Indicating HPLC Method and Forced Degradation Studies

Objective: To develop a stability-indicating HPLC method and to investigate the degradation profile of this compound under various stress conditions.

Forced Degradation Conditions:

-

Acid Hydrolysis: this compound solution is treated with an acid (e.g., 0.1 M HCl) and heated.

-

Base Hydrolysis: this compound solution is treated with a base (e.g., 0.1 M NaOH) and heated.

-

Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Solid this compound or its solution is exposed to elevated temperatures.

-

Photodegradation: Solid this compound or its solution is exposed to UV and/or visible light.

HPLC Method (Example):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Procedure:

-

Stress Sample Preparation: Samples of this compound are subjected to the forced degradation conditions for a specified period.

-

Chromatographic Analysis: The stressed samples, along with an unstressed control, are analyzed by the HPLC method.

-

Method Validation: The HPLC method is validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent drug from its degradation products.

-

Data Analysis: The chromatograms are examined to identify and quantify the degradation products. The peak purity of the Levobunolol peak is assessed to confirm that it is free from co-eluting degradants.

Conclusion

A thorough understanding of the physicochemical properties of this compound is paramount for the successful development of stable, safe, and effective ophthalmic formulations. This guide has summarized the key parameters, including solubility, pKa, and stability, and has provided detailed experimental protocols for their determination. The information presented herein serves as a valuable resource for researchers and formulation scientists, enabling a data-driven approach to the development of robust this compound drug products.

References

The Impact of Levobunolol Hydrochloride on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol (B1674948) hydrochloride, a non-selective beta-adrenergic antagonist, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves the modulation of aqueous humor dynamics, specifically by reducing the rate of aqueous humor production. This guide provides an in-depth technical overview of the effects of levobunolol on the eye's aqueous humor system, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying physiological pathways and experimental workflows.

Mechanism of Action: Beta-Adrenergic Blockade in the Ciliary Body

Levobunolol exerts its therapeutic effect by acting as a potent antagonist at both beta-1 and beta-2 adrenergic receptors.[1] Within the ocular anterior segment, the ciliary body epithelium is rich in beta-2 adrenergic receptors.[2] The stimulation of these receptors by endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, activates a signaling cascade that leads to an increase in the production of aqueous humor.

Levobunolol competitively blocks these beta-adrenergic receptors, thereby inhibiting the downstream signaling pathway. This leads to a decrease in the synthesis and secretion of aqueous humor by the ciliary processes, which is the predominant mechanism for the reduction of intraocular pressure.[3]

Signaling Pathway of Levobunolol in the Ciliary Epithelium

The following diagram illustrates the molecular cascade initiated by beta-adrenergic receptor stimulation and its inhibition by levobunolol.

Quantitative Effects on Aqueous Humor Dynamics

The following tables summarize the quantitative effects of levobunolol on IOP from various clinical trials.

Table 1: Effect of Levobunolol on Intraocular Pressure (IOP)

| Levobunolol Concentration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) | Study Population | Study Duration | Reference |

| 0.5% | Not Specified | ~9.0 | Not Specified | Open-Angle Glaucoma or Ocular Hypertension | 3 Months | [4] |

| 1% | Not Specified | ~9.0 | Not Specified | Open-Angle Glaucoma or Ocular Hypertension | 3 Months | [4] |

| 0.5% | Not Specified | >8.8 | Not Specified | Raised Intraocular Pressure | 4 Years | [1] |

| 1% | Not Specified | >8.8 | Not Specified | Raised Intraocular Pressure | 4 Years | [1] |

| 0.5% | Not Specified | 7.0 | Not Specified | Open-Angle Glaucoma or Ocular Hypertension | 3 Months | [3][5] |

| 0.5% & 1% | Not Specified | Not Specified | 27% | Open-Angle Glaucoma or Ocular Hypertension | 2 Years | [6] |

Experimental Protocols

The assessment of a drug's effect on aqueous humor dynamics relies on specialized ophthalmic techniques. The following sections detail the generalized protocols for fluorophotometry and tonography, which are standard methods used in clinical trials to evaluate drugs like levobunolol.

Fluorophotometry for Measuring Aqueous Humor Flow

Fluorophotometry is a non-invasive method used to measure the rate of aqueous humor flow.[7] The principle involves introducing a fluorescent tracer into the anterior chamber and measuring its clearance over time.

Protocol:

-

Subject Selection: Patients with open-angle glaucoma or ocular hypertension, meeting specific inclusion and exclusion criteria, are recruited. A washout period for any pre-existing ocular hypotensive medications is enforced.

-

Tracer Administration: A sterile solution of sodium fluorescein (B123965) (typically 2% or 5%) is instilled topically into the conjunctival sac of each eye. Alternatively, fluorescein-impregnated paper strips can be used. The tracer is allowed to penetrate the cornea and enter the anterior chamber.

-

Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and the cornea at predetermined time intervals (e.g., every 30-60 minutes) over several hours.

-

Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µl/min). The calculation accounts for the volume of the anterior chamber and the loss of fluorescein through diffusion.

-

Drug Administration: Following baseline measurements, subjects are treated with levobunolol hydrochloride ophthalmic solution (e.g., 0.5%) or a placebo.

-

Post-Treatment Measurement: The fluorophotometry measurements are repeated after a specified duration of treatment to determine the effect of the drug on aqueous humor flow.

Tonography for Measuring Outflow Facility

Tonography is a clinical technique used to estimate the facility of aqueous humor outflow through the trabecular meshwork. The procedure involves applying a constant weight to the cornea with a tonometer for a set period and measuring the resulting change in intraocular pressure.

Protocol:

-

Subject Preparation: The patient is placed in a supine position. A topical anesthetic is applied to the cornea.

-

Instrumentation: An electronic indentation tonometer (e.g., Schiøtz) or a pneumatonometer is used. The instrument is calibrated according to the manufacturer's instructions.

-

Measurement: The tonometer is gently placed on the center of the cornea for a continuous period, typically four minutes. The instrument records the intraocular pressure at the beginning and throughout the measurement period.

-

Data Analysis: The continuous pressure readings are recorded on a graph, creating a tonogram. The slope of the tonographic tracing is used to calculate the outflow facility (C-value), expressed in microliters per minute per millimeter of mercury (µl/min/mmHg). The calculation is based on the principle that a higher outflow facility will result in a more rapid decline in IOP during the measurement.

-

Drug Intervention: Similar to fluorophotometry studies, tonography is performed before and after the administration of levobunolol to assess its impact on outflow facility.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a clinical trial investigating the effects of levobunolol on aqueous humor dynamics.

Conclusion

This compound effectively lowers intraocular pressure by primarily reducing the production of aqueous humor. This action is a direct consequence of its non-selective beta-adrenergic blockade in the ciliary body. While direct quantitative measurements of its effect on aqueous humor flow and outflow facility from dedicated studies are not widely published, the substantial and consistent reduction in IOP observed in numerous clinical trials provides strong evidence of its significant impact on aqueous humor dynamics. The standardized experimental protocols of fluorophotometry and tonography remain the gold standard for elucidating the precise pharmacodynamic effects of ocular hypotensive agents like levobunolol. Further research employing these techniques could provide a more granular understanding of its dose-dependent effects on the various parameters of aqueous humor circulation.

References

- 1. Levobunolol - Wikipedia [en.wikipedia.org]

- 2. Volume 3, Chapter 46. Tonometry, Tonography, and Aqueous Fluorophotometry [oculist.net]

- 3. pi.bausch.com [pi.bausch.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Levobunolol. A beta-adrenoceptor antagonist effective in the long-term treatment of glaucoma. The Levobunolol Study Group (Appended) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uses of fluorophotometry in glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]

Levobunolol Hydrochloride: A Technical Guide to its Cellular and Molecular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobunolol hydrochloride is a non-selective beta-adrenergic receptor antagonist used topically in ophthalmology to manage ocular hypertension and open-angle glaucoma.[1][2][3] As a levo isomer, it is approximately 60 times more potent in its beta-blocking activity than its dextro counterpart.[4] Its primary therapeutic benefit stems from its ability to effectively lower intraocular pressure (IOP), a major risk factor in the pathogenesis of glaucomatous visual field loss.[5] This document provides an in-depth exploration of the cellular mechanisms, molecular interactions, and pharmacological effects of Levobunolol, supported by quantitative data and experimental methodologies.

Mechanism of Action and Core Signaling Pathway

Levobunolol exerts its pharmacological effects by acting as a competitive antagonist at both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[6][7] In the eye, these receptors, particularly the β2 subtype which is predominant in the ciliary body, are involved in regulating the production of aqueous humor.[1][2]

Molecular Cascade:

-

Receptor Blockade: Levobunolol binds to β-adrenergic receptors on the ciliary epithelium, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[6][7]

-

Inhibition of Adenylate Cyclase: The beta-adrenergic pathway is linked to a stimulatory G-protein (Gs). Catecholamine binding normally activates this G-protein, which in turn activates the enzyme adenylate cyclase.[2][8] By blocking the receptor, Levobunolol prevents this activation.

-

Reduction of Cyclic AMP (cAMP): With adenylate cyclase inhibited, the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) is significantly reduced.[2][7]

-

Decreased Aqueous Humor Production: The subsequent decrease in intracellular cAMP concentrations within the ciliary processes leads to a reduction in the rate of aqueous humor secretion.[4][7][9] This is the principal mechanism by which Levobunolol lowers IOP.[10][11]

A secondary, less pronounced mechanism may involve a slight increase in the outflow of aqueous humor through the trabecular meshwork.[6] Unlike miotic agents, Levobunolol reduces IOP with little to no effect on pupil size or accommodation.[1]

Pharmacodynamic and Efficacy Data

The effects of Levobunolol have been quantified in numerous clinical studies. It demonstrates a rapid onset and a prolonged duration of action, making it effective for managing IOP.

Table 1: Pharmacodynamic Profile of Levobunolol

| Parameter | Value / Description | Source(s) |

| Receptor Selectivity | Non-selective β1 and β2 antagonist | [2][6] |

| Potency | Levo-isomer is ~60 times more potent than the dextro-isomer | [4] |

| Onset of Action | Within 1 hour after administration | [1][2] |

| Peak Effect | Between 2 to 6 hours post-administration | [1][2] |

| Duration of Action | Up to 24 hours | [2][9] |

| Metabolism | Metabolized to dihydrolevobunolol, an equally active metabolite | [1][12] |

Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction

| Study Parameter | Finding | Source(s) |

| General IOP Reduction | Reduces mean IOP by approximately 25-40% from baseline. | [7] |

| Once-Daily Dosing (0.5%) | Controlled IOP in 72% of subjects, with a mean decrease of 7.0 mm Hg. | [4][11] |

| Twice-Daily Dosing (0.5%) | Controlled IOP in ~80% of subjects over two years, with mean decreases of 6.87-7.81 mm Hg. | [11] |

| Comparison vs. Timolol (0.5%) | In a 3-month study, Levobunolol 0.5% (once daily) produced a mean IOP decrease of 7.0 mm Hg, compared to 4.5 mm Hg for Timolol 0.5% (once daily). | [11] |

| Long-Term Comparison (2 years) | Ocular-hypotensive effect was sustained and similar to that of Timolol 0.5% twice daily, reducing mean IOP by 27% (-6 to -8 mmHg). | [13] |

| Comparison vs. Betaxolol (0.5%) | Levobunolol (0.25% and 0.5%) showed a significantly greater mean decrease in IOP than Betaxolol 0.5% over three months. | [11] |

Table 3: Dose-Response Effects on Ocular Hypertension

| Levobunolol Concentration | Significant IOP Decrease Duration (vs. Placebo) | Source(s) |

| 0.3% | 1, 2, and 4 hours post-treatment | [14] |

| 0.6% | 1, 2, and 4 hours post-treatment | [14] |

| 1.0% | 1, 2, 4, 6, 8, and 12 hours post-treatment | [14] |

| 2.0% | 1, 2, 4, 6, 8, and 12 hours post-treatment | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols based on descriptions from clinical trials and laboratory studies.

Protocol 3.1: Multi-Center, Double-Masked Clinical Trial for Long-Term Efficacy

This protocol is a composite based on long-term studies comparing Levobunolol to Timolol.[11][13]

-

Objective: To compare the long-term (≥1 year) ocular-hypotensive efficacy and safety of Levobunolol (0.5%) with Timolol (0.5%).

-

Patient Population: Adult patients diagnosed with open-angle glaucoma or ocular hypertension, with an untreated baseline IOP of ≥23 mm Hg.

-

Study Design: A randomized, double-masked, parallel-group study.

-

Methodology:

-

Washout Phase: Previous ocular hypotensive medications are discontinued.

-

Randomization: Patients are randomly assigned to receive either Levobunolol 0.5% or Timolol 0.5%.

-

Treatment: One drop of the assigned medication is self-administered by the patient into each eye twice daily (e.g., 8 AM and 8 PM).

-

Follow-up Visits: Patients are evaluated at baseline and at scheduled intervals (e.g., Week 2, Month 3, Month 6, and every 6 months thereafter).

-

Efficacy Endpoint: The primary endpoint is the mean change in IOP from baseline at each follow-up visit, measured by applanation tonometry.

-

Safety Endpoints: Ocular safety is assessed via slit-lamp biomicroscopy and ophthalmoscopy. Systemic safety is monitored by measuring heart rate and blood pressure at each visit.

-

Protocol 3.2: In Vitro Analysis of Cellular Effects on Ciliary Epithelial Cells

This protocol describes a potential experiment to investigate cAMP-independent effects, as suggested by studies on related beta-blockers.[15]

-

Objective: To determine if Levobunolol affects ion transport and cell volume in cultured ciliary epithelial cells independently of the cAMP pathway.

-

Cell Culture: Use a cultured line of pigmented ciliary epithelial (PE) cells.

-

Methodology:

-

Cell Volume Measurement: Use electronic cell sizing to measure PE cell volume under isotonic conditions.

-

Regulatory Volume Increase (RVI) Assay:

-

Induce cell shrinkage by exposing cells to a hypertonic solution.

-

Monitor the subsequent RVI as cells transport ions to restore volume.

-

Perform the assay in the presence of Levobunolol (e.g., 10 µM) and a control vehicle.

-

A second experimental arm can include a cAMP-stimulating agent (e.g., Forskolin) to test if Levobunolol's effects can be reversed.

-

-

Intracellular Ion Measurement: Use ion-sensitive fluorescent dyes (e.g., Fura-2 for Ca²⁺, BCECF for pH) to monitor intracellular calcium and pH changes in response to Levobunolol treatment.

-

-

Data Analysis: Compare the rate and extent of RVI, as well as changes in intracellular ion concentrations, between control and Levobunolol-treated cells.

Cellular Metabolism

Levobunolol undergoes metabolism in both ocular and hepatic tissues.[12]

-

Primary Metabolite: It is reduced to dihydrolevobunolol, a metabolite that is equally potent in its beta-blocking activity.[1]

-

Metabolic Pathways: Recent studies indicate that Levobunolol is metabolized via multiple pathways, including non-CYP (Cytochrome P450) routes. Sixteen different metabolites have been identified in in-vitro studies using rat, rabbit, and human S9 fractions, with eleven not previously reported.[12] Six novel human ocular metabolites have also been documented, highlighting the complexity of its biotransformation within the target tissue.[12]

Conclusion